molecular formula C12H5Cl5O B149143 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl CAS No. 130689-92-8

4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl

Cat. No.: B149143
CAS No.: 130689-92-8
M. Wt: 342.4 g/mol
InChI Key: FZCCRONMPSHDPF-UHFFFAOYSA-N
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Description

4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl is a hydroxylated polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds are known for their environmental persistence and potential adverse health effects. 4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl is one of the hydroxylated metabolites of PCBs, which are formed through biotransformation processes in living organisms .

Preparation Methods

The synthesis of 4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using various oxidizing agents, such as potassium permanganate or hydrogen peroxide, under controlled conditions .

Chemical Reactions Analysis

4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl involves its interaction with various molecular targets and pathways. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions. Additionally, it can interfere with the endocrine system by mimicking or blocking the action of natural hormones .

Comparison with Similar Compounds

4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl is similar to other hydroxylated polychlorinated biphenyls, such as 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl and 4-hydroxy-2,3,4,5,6-pentachlorobiphenyl. These compounds share similar chemical structures and properties but may differ in their specific biological effects and environmental behavior. The uniqueness of 4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl lies in its specific pattern of chlorination and hydroxylation, which influences its reactivity and interactions with biological systems .

Properties

IUPAC Name

2,6-dichloro-4-(3,4,5-trichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCCRONMPSHDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156681
Record name 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130689-92-8
Record name 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130689928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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